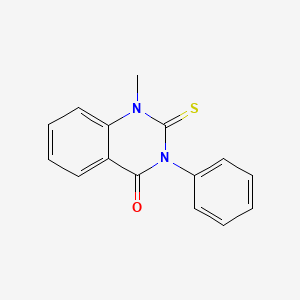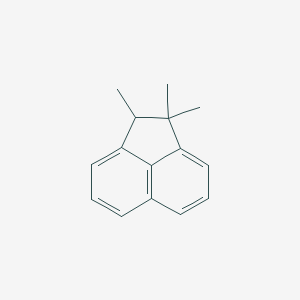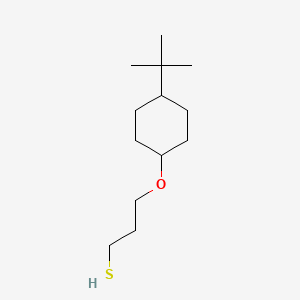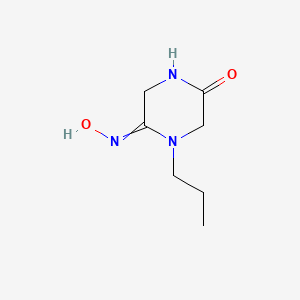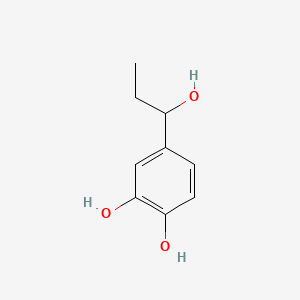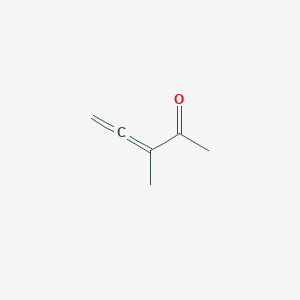
3,4-Pentadien-2-one, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pentadien-2-one, 3-methyl- is an organic compound with the molecular formula C6H8O It is a conjugated diene with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 3-methyl- can be achieved through several methods. One common approach involves the aldol condensation reaction. In this process, acetone and p-anisaldehyde are reacted in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Pentadien-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
3,4-Pentadien-2-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or antibacterial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 3,4-Pentadien-2-one, 3-methyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 2,4-Pentanedione, 3-methyl-
- 3-Penten-2-one, 4-methyl-
- 1,4-Pentadien-3-one derivatives
Comparison: 3,4-Pentadien-2-one, 3-methyl- is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
30515-36-7 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-4-5(2)6(3)7/h1H2,2-3H3 |
Clé InChI |
QCRQRJTVWNHEJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


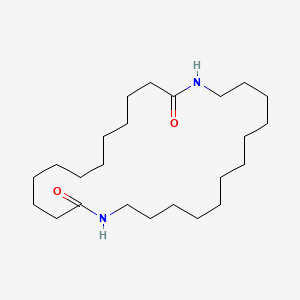
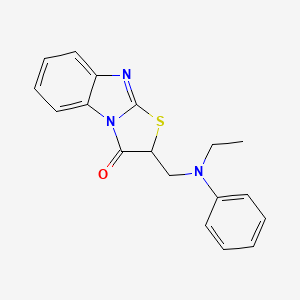
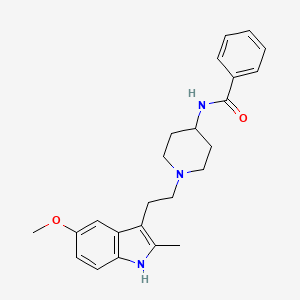
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
